molecular formula C13H10ClN5O2 B5383733 N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide

N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide

Cat. No.: B5383733
M. Wt: 303.70 g/mol
InChI Key: JWQABLZKWAFIFC-UHFFFAOYSA-N
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Description

N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-A]pyrimidine core substituted with a chloro, hydroxy, and methyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-7-9(14)11(21)19-13(15-7)17-12(18-19)16-10(20)8-5-3-2-4-6-8/h2-6H,1H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQABLZKWAFIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazolopyrimidine core, followed by the introduction of the chloro, hydroxy, and methyl groups under controlled conditions. The final step involves the coupling of the triazolopyrimidine derivative with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. The purification process may involve techniques like recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

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